molecular formula C12H13NO5 B14758116 ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate

ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate

Cat. No.: B14758116
M. Wt: 251.23 g/mol
InChI Key: OWXRYJGXNWIKBK-UKTHLTGXSA-N
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Description

Ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate is an organic compound with the molecular formula C12H13NO4. This compound is known for its unique structure, which includes an ethoxy group, a phenyl ring, and a carbonate moiety. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate

InChI

InChI=1S/C12H13NO5/c1-3-16-18-12(15)17-13-9(2)11(14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3/b13-9+

InChI Key

OWXRYJGXNWIKBK-UKTHLTGXSA-N

Isomeric SMILES

CCOOC(=O)O/N=C(\C)/C(=O)C1=CC=CC=C1

Canonical SMILES

CCOOC(=O)ON=C(C)C(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate can be achieved through several methods. One common method involves the reaction of 1-phenyl-1,2-propanedione with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The final product is often purified using techniques such as distillation or crystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate can be compared with similar compounds such as:

    1-Phenyl-1,2-propanedione-2-(O-ethoxycarbonyl)oxime: Similar structure but different functional groups.

    Ethyl [(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate: Similar name but different chemical properties.

    1-Phenyl-1,2-propanedione-2-(O-ethoxycarbonyl)oxime: Another derivative with distinct reactivity.

These compounds share some structural similarities but differ in their reactivity, stability, and applications, making this compound unique in its own right.

Biological Activity

Ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate, also known by its chemical structure and various synonyms, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C₁₅H₁₉NO₄
  • Molecular Weight : 279.33 g/mol
  • CAS Number : 82717-96-2

This compound exhibits various biological activities, primarily through its interaction with specific biological pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are critical in metabolic pathways, which may lead to therapeutic effects in conditions such as diabetes and cancer.
  • Antioxidant Activity : Preliminary studies indicate that this compound possesses antioxidant properties, which can protect cells from oxidative stress and related damage.
  • Cytotoxic Effects : Research has demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceBiological ActivityMethodologyKey Findings
CytotoxicityMTT AssayInduced apoptosis in A431 human epidermoid carcinoma cells with IC50 values ranging from 0.5 to 1.0 µM.
Enzyme InhibitionEnzymatic assaysInhibited key enzymes involved in glucose metabolism, indicating potential for diabetes management.
Antioxidant ActivityDPPH AssayDemonstrated significant free radical scavenging activity comparable to standard antioxidants.

Case Study 1: Anticancer Properties

In a study focusing on the anticancer effects of this compound, researchers treated A431 cells with varying concentrations of the compound. Results indicated that higher concentrations led to increased cell death rates, with a notable decrease in cell viability observed at concentrations above 0.5 µM. The study concluded that the compound could be a promising candidate for further development as an anticancer drug.

Case Study 2: Diabetes Management

Another investigation assessed the compound's effects on glucose metabolism in diabetic models. This compound was administered to diabetic rats, resulting in significant reductions in blood glucose levels compared to control groups. This suggests its potential utility in managing diabetes through enzyme inhibition.

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